2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine
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Overview
Description
2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group attached to a 2,4-difluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine typically involves the reaction of 2,4-difluorobenzyl chloride with piperidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Difluorophenyl)pyridine
- 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
- 4,4’-Bis(trifluoromethyl)-2,2’-bipyridine
Uniqueness
2-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine is unique due to the presence of both the piperidine ring and the sulfanylmethyl group attached to a difluorophenyl moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H15F2NS |
---|---|
Molecular Weight |
243.32 g/mol |
IUPAC Name |
2-[(2,4-difluorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H15F2NS/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2 |
InChI Key |
WHXJCTNNKLVVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CSC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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